

GS-443902 Trisodium: A Technical Guide for Emerging Viral Disease Research

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Compound of Interest

Compound Name: GS-443902 trisodium

Cat. No.: B13387382

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 trisodium, the active triphosphate form of the nucleoside analog GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) and a critical molecule in the study of emerging viral diseases. GS-441524 is the primary plasma metabolite of the prodrug Remdesivir and has demonstrated significant therapeutic efficacy against a range of RNA viruses, most notably Feline Infectious Peritonitis (FIP) virus and SARS-CoV-2. This technical guide provides a comprehensive overview of the core scientific and technical information related to **GS-443902 trisodium** and its parent compound, GS-441524, to support ongoing research and drug development efforts.

Mechanism of Action

GS-441524 is a 1'-cyano-substituted adenosine nucleoside analog. Upon entering a host cell, it undergoes intracellular phosphorylation to its active triphosphate form, GS-443902. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking the natural adenosine triphosphate (ATP), GS-443902 is incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication. This targeted mechanism of action provides a broad-spectrum antiviral effect against various RNA viruses.

Data Presentation

In Vitro Efficacy of GS-441524

The following table summarizes the half-maximal effective concentration (EC50) of GS-441524 against various coronaviruses in different cell lines.

Virus	Cell Line	EC50 (μM)	Reference(s)
Feline Infectious Peritonitis Virus (FIPV)	CRFK cells	~1.0	[1][2]
Feline Infectious Peritonitis Virus (FIPV)	Fcwf-4 cells	0.78	[3]
SARS-CoV-2	Vero E6 cells	1.86	[3][4][5]
SARS-CoV	HAE cells	0.18 ± 0.14	[6]
MERS-CoV	HAE cells	Not specified	[6]

In Vitro Cytotoxicity of GS-441524

The cytotoxic effects of GS-441524 have been evaluated in feline cell lines to determine its therapeutic index.

Cell Line	CC50 (μM)	Reference(s)
CRFK cells	>100	[2]
Feline cells (unspecified)	>100	[1]

Pharmacokinetics of GS-441524 in Cats

The pharmacokinetic parameters of GS-441524 have been characterized in cats following administration of either GS-441524 or its prodrug, Remdesivir.

Administration Route & Dose	Cmax (ng/mL)	Tmax (hours)	t1/2 (hours)	Reference(s)
15 mg/kg IV Remdesivir	2632 ± 862	1	5.14 ± 0.81	[7] [8] [9]
25 mg/kg Oral GS-441524	10,290	3-8	~4	[5] [10]
5 mg/kg SC or IV GS-441524	Not specified	Not specified	Not specified	[1]

Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), t1/2 (half-life).

Clinical Efficacy of GS-441524 in Feline Infectious Peritonitis (FIP)

Clinical studies and systematic reviews have demonstrated the high efficacy of GS-441524 in treating FIP, a previously fatal disease in cats.

Study Type	Number of Cases	Success Rate	Key Findings	Reference(s)
Systematic Review	650	84.6%	Dosages of 5-10 mg/kg once daily are associated with best outcomes. Higher rates with combination therapies.	[11]
Field Trial	31	>80%	Dramatic clinical improvement within days.	[12]
Experimental Study	10	100%	Rapid reversal of disease signs with two weeks of treatment.	[1]

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy Assessment (Plaque Reduction Assay)

This protocol outlines a standard plaque reduction assay to determine the EC50 of GS-441524 against a target virus, such as FIPV.

1. Cell Culture and Virus Propagation:

- Culture Crandell-Rees Feline Kidney (CRFK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Propagate the desired strain of FIPV (e.g., serotype II) in CRFK cells to generate a virus stock with a known titer (plaque-forming units [PFU]/mL).

2. Plaque Assay:

- Seed CRFK cells in 6-well plates and grow to confluence.
- Prepare serial dilutions of GS-441524 in DMEM.
- Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 PFU/well).
- After a 1-hour adsorption period, remove the viral inoculum.
- Overlay the cell monolayers with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of GS-441524.
- Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).

3. Plaque Visualization and Quantification:

- Fix the cells with 10% formalin.
- Stain the cells with a crystal violet solution to visualize the plaques.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control.
- Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of GS-441524 in Feline Plasma by HPLC-FLD

This protocol describes a method for quantifying the concentration of GS-441524 in feline plasma using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).^{[13][14][15]}

1. Sample Preparation:

- Collect feline blood samples in EDTA tubes and centrifuge to separate the plasma.

- To 100 µL of plasma, add 200 µL of methanol for protein precipitation.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase.

2. HPLC-FLD Analysis:

- HPLC System: A standard HPLC system equipped with a fluorescence detector.
- Column: Waters X-Bridge C18, 5 µm, 150 × 4.6 mm.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Mobile Phase: A gradient of 20 mM ammonium acetate (pH 4.5) and acetonitrile.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Flow Rate: 1.0 mL/min.
- Fluorescence Detection: Excitation at 250 nm and emission at 475 nm.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Quantification: Use an external standard calibration curve prepared with known concentrations of GS-441524.

3. Data Analysis:

- Integrate the peak area corresponding to GS-441524 in the chromatograms.
- Calculate the concentration of GS-441524 in the plasma samples by comparing their peak areas to the calibration curve.

Protocol 3: In Vivo FIP Treatment Study in Cats

This protocol provides a general framework for an in vivo study to evaluate the efficacy of GS-441524 for the treatment of naturally occurring FIP.

1. Study Population:

- Enroll client-owned cats with a confirmed diagnosis of FIP based on clinical signs, laboratory findings (e.g., high globulin levels, low albumin/globulin ratio), and detection of FCoV RNA in

effusions or blood via RT-qPCR.

2. Treatment Regimen:

- Administer GS-441524 subcutaneously or orally at a starting dose of 4-6 mg/kg for non-neurological FIP and 8-10 mg/kg for ocular or neurological FIP, once daily for a minimum of 12 weeks.^{[12][17][18]} Doses may need to be adjusted based on clinical response.

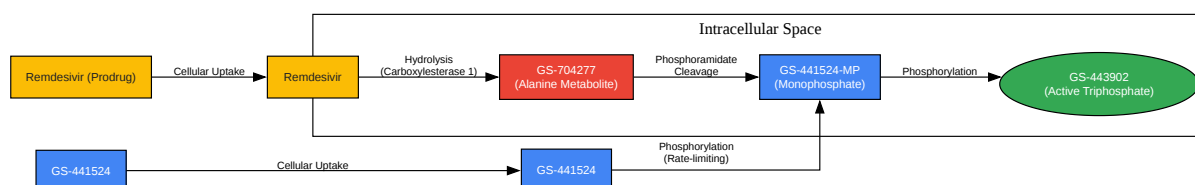
3. Monitoring and Data Collection:

- Daily: Monitor temperature, appetite, and activity level.
- Weekly: Record body weight.
- Every 4 weeks: Perform a complete blood count (CBC) and serum chemistry panel, including total protein, albumin, and globulin levels.
- As needed: Use RT-qPCR to monitor viral loads in blood and effusions.

4. Efficacy Endpoints:

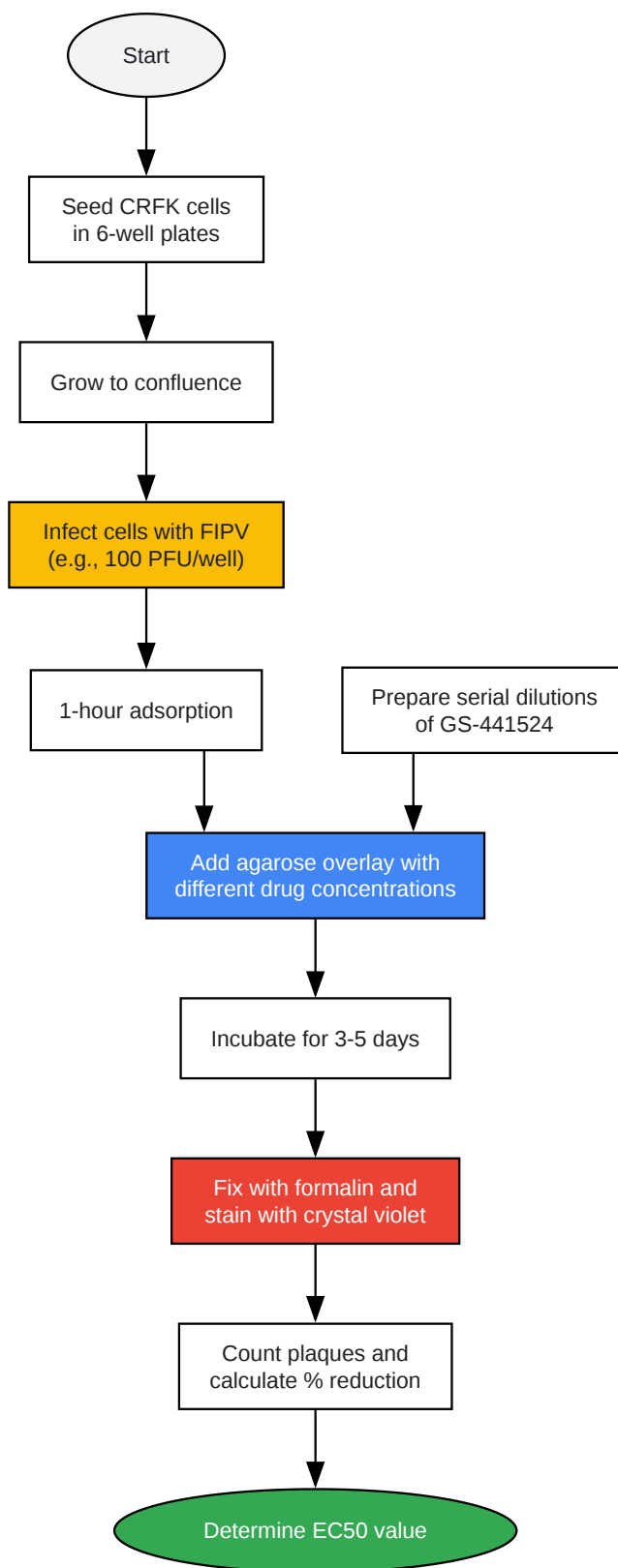
- Resolution of clinical signs (e.g., fever, effusions).
- Normalization of laboratory parameters (e.g., hematocrit, globulin levels).
- Sustained remission following the completion of treatment.

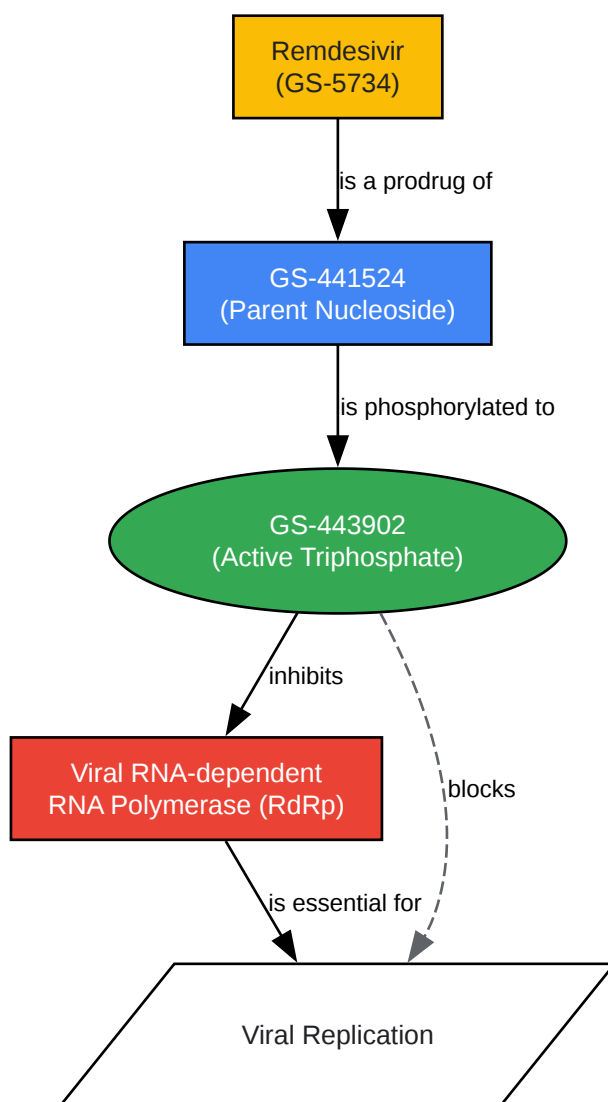
Mandatory Visualizations



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Caption: Metabolic activation pathway of Remdesivir and GS-441524.





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